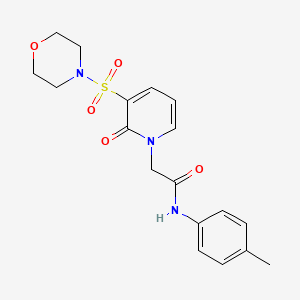

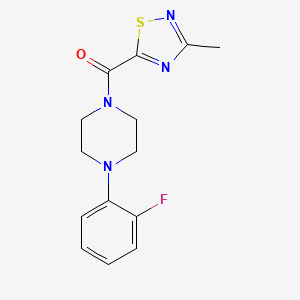

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

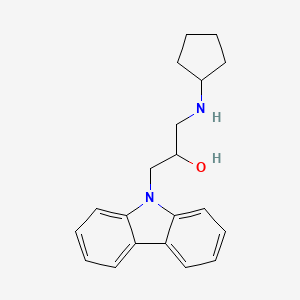

The compound contains a morpholinosulfonyl group, a pyridinone group, and a p-tolyl group. The morpholinosulfonyl group is a type of sulfonamide, which is often found in various pharmaceuticals due to their bioactivity . The pyridinone group is a heterocyclic compound that is a derivative of pyridine. The p-tolyl group is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the morpholinosulfonyl group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinosulfonyl group could increase the compound’s solubility in water, while the p-tolyl group could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Applications

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent fungicidal agents against Candida and Aspergillus species. The introduction of specific modifications to the core structure significantly improved plasmatic stability while preserving antifungal activity. These derivatives demonstrated broad antifungal activity against various fungi species and showed in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).

Src Kinase Inhibition and Anticancer Activity

N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide (KX2-391) has been identified as a highly selective Src substrate binding site inhibitor. Modifications in its structure, specifically substituting the pyridine ring and N-benzyl substitution, have been studied to establish the structure-activity relationship. These derivatives have shown inhibitory activities against Src kinase and demonstrated promising results in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia (Fallah-Tafti et al., 2011).

Reactivation of Inhibited Acetylcholinesterase

Bis-quaternary pyridinium derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide have been synthesized and evaluated for their reactivation efficacy against organophosphorus nerve agents inhibited human acetylcholinesterase. These compounds have shown better reactivation efficacy than traditional reactivators like 2-PAM and obidoxime, suggesting potential for treating nerve agent poisoning (Karade et al., 2014).

Corrosion Inhibition

2-(Alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives have been synthesized and tested for their corrosion inhibition efficiencies. These compounds demonstrated promising inhibition efficiencies in both acidic and oil medium environments, suggesting their potential as corrosion inhibitors (Yıldırım & Cetin, 2008).

Crystal Structure Analysis

The crystal structures of (oxothiazolidin-2-ylidene)acetamides have been described and compared, providing insights into the molecular configurations and potential interactions of these compounds (Galushchinskiy et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-14-4-6-15(7-5-14)19-17(22)13-20-8-2-3-16(18(20)23)27(24,25)21-9-11-26-12-10-21/h2-8H,9-13H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBQHNYTUQQWCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)

![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)

![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)